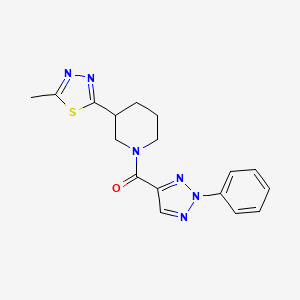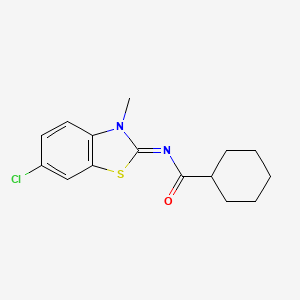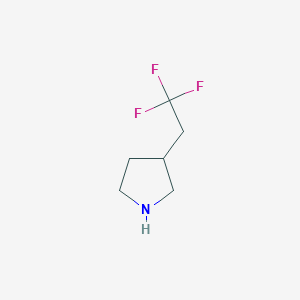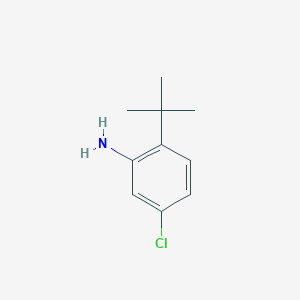amine hydrochloride CAS No. 1795504-44-7](/img/structure/B2432499.png)
[1-(4-Bromophenyl)ethyl](octyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromophenyl)ethylamine hydrochloride” is a chemical compound that can be purchased from various suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available.Physical And Chemical Properties Analysis
While this compound is listed in various databases, detailed physical and chemical properties are not provided .Applications De Recherche Scientifique
Neuropharmacology : One study investigates the properties of 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, which is related to the compound . It was found to be a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice (Fuller et al., 1978).
Microencapsulation Applications : Another study describes the use of 1-Octyl amine in the synthesis of an octyl-grafted amphiphilic alginate-amide derivative for microencapsulation applications. This derivative was used to encapsulate λ-cyhalothrin, a pesticide, with significant efficiency (Yang et al., 2011).
Chemical Synthesis and Characterization : Research includes the synthesis and characterization of compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, which are structurally similar to "1-(4-Bromophenyl)ethylamine hydrochloride." Such studies focus on the synthesis pathways, molecular structure analysis, and potential applications in various chemical processes (Nadaf et al., 2019).
Electrochemistry : The compound's related variant, tris(4-bromophenyl)amine, has been studied for its role in the indirect oxidation of amines, revealing insights into the electrochemical processes and potential applications in synthetic chemistry (Pletcher & Zappi, 1989).
Pesticidal Activity : A study on the synthesis and pesticidal activity of N-alkyl-N-[1-(2-hydroxyphenyl) ethyl]amines, which are structurally related to the compound , highlights their potential use in controlling pests (Shakil et al., 2009).
Biomedical Applications : The synthesis of complex compounds like tris(2-(2-formylphenoxy)ethyl)amine and their applications in creating pH- and thermo-responsive chitosan hydrogels for drug delivery demonstrates the biomedical potential of such compounds (Karimi et al., 2018).
These applications highlight the versatility and significance of "1-(4-Bromophenyl)ethylamine hydrochloride" in various scientific fields, including neuropharmacology, microencapsulation, chemical synthesis, electrochemistry, pesticidal activity, and biomedical applications.
Mécanisme D'action
The mechanism of action of this compound is not specified in the available sources.
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]octan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrN.ClH/c1-3-4-5-6-7-8-13-18-14(2)15-9-11-16(17)12-10-15;/h9-12,14,18H,3-8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIDZLOPWVTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432420.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)
![(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432423.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)
![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)

